7-Methyltetrazolo[1,5-a]pyridine
Beschreibung
7-Methyltetrazolo[1,5-a]pyridine (CAS: 6635-33-2) is a nitrogen-rich heterocyclic compound featuring a fused tetrazole and pyridine ring system with a methyl substituent at the 7-position. Tetrazolo[1,5-a]pyridines are characterized by their high thermal stability and electronic properties, making them valuable in pharmaceutical chemistry and materials science .
Synthesis of this class typically involves cyclization reactions. For example, tetrazolo[1,5-a]pyrimidines are synthesized via cyclization of dihydropyrimidine-2-thiones with sodium azide .
Eigenschaften
CAS-Nummer |
6635-33-2 |
|---|---|
Molekularformel |
C6H6N4 |
Molekulargewicht |
134.14 g/mol |
IUPAC-Name |
7-methyltetrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C6H6N4/c1-5-2-3-10-6(4-5)7-8-9-10/h2-4H,1H3 |
InChI-Schlüssel |
ROMMFYPMPSZBEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=NN=NN2C=C1 |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has indicated that derivatives of 7-methyltetrazolo[1,5-a]pyridine exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including drug-resistant strains of Mycobacterium tuberculosis (Mtb). Compounds derived from this scaffold showed promising minimum inhibitory concentration (MIC) values in nanomolar ranges, suggesting their potential as new anti-tubercular agents .
Anticancer Properties
The anticancer potential of this compound derivatives has been explored in several studies. For instance, compounds within this class demonstrated cytotoxic effects on various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values ranging from 12.5 to 15.0 µM. These results indicate a strong potential for developing new anticancer therapies based on this scaffold.
Anti-inflammatory Effects
Preliminary studies have suggested that derivatives may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro experiments showed a reduction in these cytokines when treated with specific compounds derived from the tetrazolo scaffold, indicating a possible therapeutic avenue for inflammatory diseases.
Case Study on Antimicrobial Efficacy
A notable case study evaluated the in vivo efficacy of a specific derivative against Mycobacterium tuberculosis. Mice infected with an autoluminescent strain were treated with the compound, resulting in a significant reduction in bacterial burden as measured by bioluminescence intensity over time. This study supports the compound's potential as a lead for further anti-TB drug development .
Case Study on Anticancer Activity
In another study involving xenograft models, treatment with this compound derivatives resulted in substantial tumor size reduction compared to control groups. Toxicological assessments indicated that these compounds exhibited favorable safety profiles at therapeutic doses, underscoring their viability for clinical applications in oncology.
Summary of Findings
The applications of this compound are diverse and promising:
| Application | Description | Key Findings |
|---|---|---|
| Antimicrobial | Effective against drug-resistant Mycobacterium tuberculosis | Significant MIC values in nanomolar range |
| Anticancer | Cytotoxic effects on cancer cell lines | IC50 values around 12.5-15 µM for A549 and MCF-7 cell lines |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | Notable decrease in TNF-alpha and IL-6 production |
Vergleich Mit ähnlichen Verbindungen
Structural and Electronic Differences
Core Heterocyclic Systems :
- Tetrazolo vs. Pyrazolo/Imidazo Systems :
- Tetrazolo[1,5-a]pyridines contain a tetrazole ring (four nitrogen atoms), offering strong electron-withdrawing effects and metabolic stability.
- Pyrazolo[1,5-a]pyridines (e.g., 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine) and imidazo[1,5-a]pyridines have fewer nitrogen atoms, resulting in distinct electronic profiles. Pyrazolo derivatives are often used as kinase inhibitors (e.g., PDE4B inhibitors with IC50 values as low as 0.0034 μM) , while imidazo derivatives serve as fluorescent probes due to solvatochromic behavior .
Substituent Effects :
- 7-Methyltetrazolo[1,5-a]pyridine (C6H5N5, MW: 163.14) vs. 7-Bromo-tetrazolo[1,5-a]pyridine (C5H3BrN4, MW: 199.01):
Pharmacological and Functional Comparisons
Key Observations :
- Imidazo[1,5-a]pyridines exhibit broad-spectrum antibacterial activity, attributed to hydrophobic interactions with bacterial enzymes .
- Pyrazolo[1,5-a]pyridines show nanomolar potency against PDE4B, a target for inflammatory diseases .
- Tetrazolo derivatives are underexplored pharmacologically but offer synthetic versatility for prodrug design (e.g., azido groups for bioorthogonal chemistry) .
Thermodynamic and Physicochemical Properties
- Lipophilicity :
- Thermodynamic Binding :
Vorbereitungsmethoden
Reaction Conditions and Optimization
Key parameters influencing the reaction include:
-
Activator : Triflic anhydride enhances the electrophilicity of the pyridine--oxide by forming an activated intermediate, facilitating nucleophilic attack by azide.
-
Temperature : Mild conditions (0°C to ambient) prevent side reactions, a significant improvement over traditional high-temperature methods.
-
Solvent : Acetonitrile polarizes the reaction medium, stabilizing ionic intermediates.
Table 1: Synthesis of this compound
| Substrate | Activator | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4-Methylpyridine--oxide | Acetonitrile | 0°C → RT | 8 | 75 |
Mechanistic Pathway
The reaction proceeds via a stepwise mechanism (Scheme 1):
-
Activation : Triflic anhydride reacts with 4-methylpyridine--oxide to generate an electrophilic intermediate.
-
Azide Addition : Sodium azide attacks the activated position, forming a tetrahedral intermediate.
-
Cyclization and Aromatization : Elimination of triflate () and subsequent aromatization yields the tetrazolo[1,5-a]pyridine core.
Scheme 1 : Proposed mechanism for the triflic anhydride-mediated synthesis of this compound.
Comparative Analysis with Historical Methods
Early synthetic routes for tetrazolo[1,5-a]pyridines relied on harsh conditions, such as prolonged heating (>100°C) or strong acids, resulting in modest yields (20–40%). The triflic anhydride method represents a 1.9-fold improvement in efficiency while reducing energy input and byproduct formation.
Experimental Protocol and Characterization
Stepwise Procedure
-
Reaction Setup : Combine 4-methylpyridine--oxide (1.0 equiv), (1.2 equiv), and acetonitrile (10 mL/mmol) under .
-
Activation : Add (1.5 equiv) dropwise at 0°C.
-
Stirring : React for 8 h at 0°C → RT.
-
Workup : Quench with saturated , extract with , and purify via silica gel chromatography (hexane/EtOAc).
Analytical Data
-
NMR (400 MHz, CDCl): δ 8.87 (d, Hz, 1H), 8.14 (d, Hz, 1H), 7.69–7.73 (m, 1H), 7.24–7.28 (m, 1H), 2.65 (s, 3H, CH).
-
NMR (100 MHz, CDCl): δ 148.6, 142.3, 131.9, 125.5, 116.7, 116.0, 21.5 (CH).
-
HRMS : [M + Na] calcd. for CHNNa: 157.0485; found: 157.0481.
Substrate Scope and Limitations
The triflic anhydride method tolerates both electron-donating (e.g., -OCH, -CH) and electron-withdrawing (e.g., -CN) groups on the pyridine--oxide substrate, yielding tetrazolo derivatives in 72–81% efficiency (Table 2). However, sterically hindered substrates (e.g., 2,6-dimethylpyridine--oxide) remain challenging, often requiring extended reaction times.
Table 2: Scope of Triflic Anhydride-Mediated Tetrazolo[1,5-a]pyridine Synthesis
| Substrate | Product | Yield (%) |
|---|---|---|
| Pyridine--oxide | Tetrazolo[1,5-a]pyridine | 80 |
| 4-Methylpyridine--oxide | This compound | 75 |
| 4-Cyanopyridine--oxide | Tetrazolo[1,5-a]pyridine-7-carbonitrile | 72 |
Q & A
How can researchers optimize the synthesis of 7-Methyltetrazolo[1,5-a]pyridine derivatives while minimizing byproducts?
Methodological Answer:
Optimization involves selecting precursors and reaction conditions. For example, oxidative cyclization of N-(2-pyridyl)amidines using environmentally friendly oxidizers like PIFA (PhI(OCOCF₃)₂) or I₂/KI avoids harsh reagents (e.g., Pb(OAc)₄) and improves yield . Solvent choice (e.g., DMF or ethanol) and crystallization methods (e.g., recrystallization from ethanol/DMF mixtures) also enhance purity . Monitoring via TLC and adjusting reaction time/temperature reduces side products.
What advanced spectroscopic techniques are critical for confirming the structure of this compound derivatives?
Methodological Answer:
Multinuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are essential. For example, ¹H NMR can resolve methyl group splitting patterns (δ ~2.5 ppm for CH₃), while ¹³C NMR identifies tetrazole and pyridine ring carbons (δ 140–160 ppm) . IR spectroscopy verifies functional groups (e.g., C=N stretches at ~1600 cm⁻¹). X-ray crystallography, as used for ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate, provides definitive structural confirmation .
How can palladium-catalyzed direct C–H functionalization improve derivatization efficiency?
Methodological Answer:
Palladium catalysts enable regioselective functionalization at position 7. For pyrazolo[1,5-a]pyridines, a tandem Pd-catalyzed/Ag-mediated reaction with alkenyl bromides or terminal alkynes achieves 2-substituted derivatives in high yield . Optimizing ligands (e.g., 1,10-phenanthroline) and bases (e.g., NaOAc) minimizes side reactions. Mechanistic studies suggest oxidative addition of Pd(0) to alkenyl halides as the rate-limiting step .
What safety protocols are critical when handling hazardous intermediates like 7-bromo derivatives?
Methodological Answer:
Use fume hoods, PPE (gloves, goggles), and closed systems for bromination reactions. Hazardous waste (e.g., brominated byproducts) must be segregated and treated by certified waste management firms . Replace traditional bromine sources with safer alternatives like CuBr/phenanthroline systems for catalytic bromination .
How can structure-activity relationship (SAR) studies guide pharmacological applications?
Methodological Answer:
Modify substituents at position 7 to enhance bioactivity. For example, 7-bromo derivatives show JAK1/2 inhibition (IC₅₀ ~10 nM) via hydrophobic interactions in the kinase ATP-binding pocket . Introducing aryl groups (e.g., 4-nitrophenyl) improves cardiovascular activity by modulating solubility and binding affinity . Use in vitro enzyme assays (e.g., JAK inhibition) and molecular docking (AutoDock Vina) to prioritize candidates .
What green chemistry approaches reduce environmental impact during synthesis?
Methodological Answer:
Replace toxic oxidants (NaOCl, MnO₂) with I₂/KI or PIFA for cyclization . Solvent-free reactions or water/ethanol mixtures reduce waste. For example, microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines in ethanol shortens reaction time and improves atom economy .
How can researchers address discrepancies in analytical data for novel derivatives?
Methodological Answer:
Cross-validate NMR assignments using 2D techniques (COSY, HSQC). For example, HSQC resolves overlapping signals in fused heterocycles . Replicate synthesis under controlled conditions and compare with literature data (e.g., melting points, Rf values) . Use computational tools (Gaussian) to predict NMR shifts and identify errors .
What strategies improve the bioavailability of this compound-based therapeutics?
Methodological Answer:
Introduce hydrophilic groups (e.g., hydroxymethyl at position 7) to enhance solubility. For example, diphenylmethanol derivatives show improved pharmacokinetics in rodent models . Prodrug strategies (e.g., esterification of carboxylic acids) increase oral absorption. Use LC-MS/MS to measure plasma half-life and metabolic stability .
How can computational modeling accelerate lead optimization?
Methodological Answer:
Perform DFT calculations (B3LYP/6-31G*) to predict electronic properties (HOMO/LUMO) and reactive sites. Molecular dynamics simulations (AMBER) assess target binding (e.g., JAK2) and guide substituent design . QSAR models using descriptors like logP and polar surface area prioritize derivatives with optimal ADME profiles .
What emerging applications exist in materials science for this scaffold?
Methodological Answer:
7-Substituted triazolopyridines are used in phosphorescent OLEDs due to their electron-transport properties. Modify position 7 with ethynyl groups for π-conjugation, enhancing electroluminescence efficiency . Fluorescent derivatives (e.g., imidazo[1,5-a]pyridines) with large Stokes shifts (>100 nm) are promising bioimaging probes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
